(S)-2-Amino-3,3-diphenylpropan-1-ol
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Overview
Description
(S)-2-Amino-3,3-diphenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a unique structure with an amino group and two phenyl groups attached to a central carbon atom, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3,3-diphenylpropan-1-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 2-Amino-3,3-diphenylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or enzymatic reduction methods to ensure high enantiomeric purity. The use of chiral catalysts or biocatalysts can enhance the selectivity and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3,3-diphenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-3,3-diphenylpropan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and protein binding studies.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various drugs and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,3-diphenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl groups provide hydrophobic interactions, stabilizing the compound within the binding pocket. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
®-2-Amino-3,3-diphenylpropan-1-ol: The enantiomer of the compound, which may exhibit different biological activities.
2-Amino-3-phenylpropan-1-ol: A structurally similar compound with one phenyl group, used in similar applications.
3,3-Diphenylpropan-1-ol: Lacks the amino group but shares the diphenyl structure.
Uniqueness: (S)-2-Amino-3,3-diphenylpropan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which provide versatility in chemical reactions and biological interactions. Its ability to act as a chiral ligand and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3,3-diphenylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDOXKGXOXANAF-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692936 |
Source
|
Record name | (2S)-2-Amino-3,3-diphenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162118-01-6 |
Source
|
Record name | (2S)-2-Amino-3,3-diphenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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